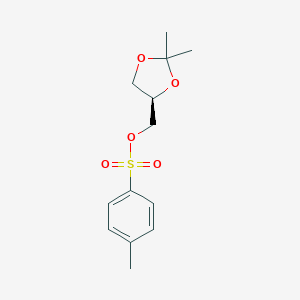

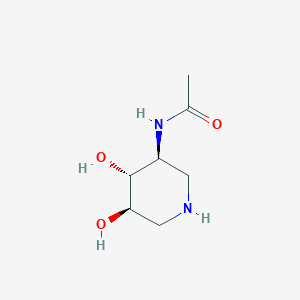

![molecular formula C11H13N3OS B053852 5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 123216-99-9](/img/structure/B53852.png)

5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

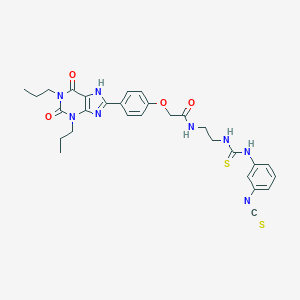

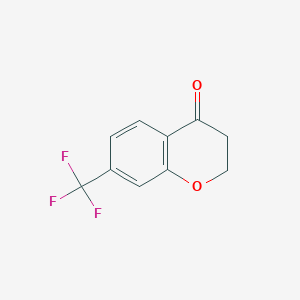

1,3,4-Thiadiazoles are a class of heterocyclic compounds known for their diverse pharmacological activities and potential applications in various fields, including materials science and agriculture. The specific compound "5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine" falls within this class, suggesting its relevance in research and potential industrial applications.

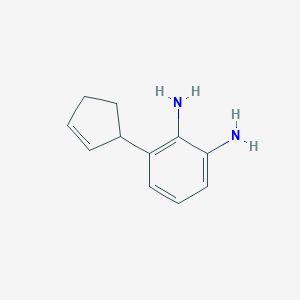

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions of thiosemicarbazides under acidic or basic conditions. For instance, compounds similar to the one have been synthesized through reactions involving substituted phenols and halides under specific conditions to introduce the phenoxy and thiadiazolyl functionalities (Dani et al., 2013).

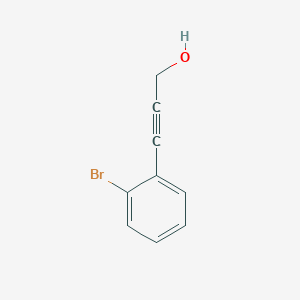

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including the orientation of substituent groups, significantly impacts their physical and chemical properties. X-ray crystallography and Density Functional Theory (DFT) studies provide insights into the planar structures, intramolecular hydrogen bonding, and electronic configurations of these molecules (Kerru et al., 2019).

Aplicaciones Científicas De Investigación

Biological Activity and Pharmacological Potential

1,3,4-Thiadiazole derivatives, including compounds like "5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine," are recognized for their broad pharmacological activities. The structural versatility of these compounds allows for a wide range of chemical modifications, enhancing their potential as pharmacophores. The 1,3,4-thiadiazole and oxadiazole scaffolds, in particular, have been identified as crucial for expressing pharmacological activity due to their ability to participate in hydrogen bonding interactions with various enzymes and receptors. These interactions contribute to the enhancement of pharmacological activity, making these scaffolds significant in medicinal chemistry. The reported activities include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. Additionally, the combination of 1,3,4-thiadiazole or oxadiazole cores with various heterocycles has led to a synergistic effect in many cases, highlighting their importance as structural matrices for constructing new drug-like molecules (Lelyukh, 2019).

Synthesis and Chemical Properties

The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively studied. These heterocycles are primarily obtained through cyclization reactions of thiosemicarbazone under various conditions. The focus on their pharmaceutical significance stems from their biological activity against different fungal and bacterial strains, indicating their versatility in drug design and potential for addressing a wide array of health conditions (Yusuf & Jain, 2014).

Pharmacological Applications and Mechanisms

A comprehensive analysis of 1,3,4-thiadiazole derivatives has confirmed their versatile pharmacological potential. This analysis serves as a foundation for further in-depth studies of their chemical and pharmacological properties, with potential applications in medicine. The wide possibility for chemical modification and the diverse pharmacological potential of these compounds make them promising objects for modern bioorganic and medicinal chemistry research (Lelyukh, 2019).

Safety And Hazards

Propiedades

IUPAC Name |

5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-7-3-4-9(5-8(7)2)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGZFUYAEFQGEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=NN=C(S2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350664 |

Source

|

| Record name | 5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26726121 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

CAS RN |

123216-99-9 |

Source

|

| Record name | 5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

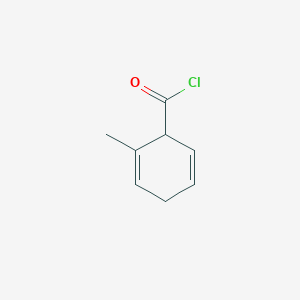

![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)